molecular formula C13H17NO2 B8458269 N-isopropyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid

N-isopropyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid

Cat. No. B8458269
M. Wt: 219.28 g/mol
InChI Key: ROOPTUYPANEYON-UHFFFAOYSA-N
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Patent
US06034096

Procedure details

A solution of 1,2,3,4-tetrahydro-3-isoquinoline-carboxylic acid (9 g, 42 mmol), 2-bromopropane (8 ml, 84 mmol) and 1N NaOH (168 mmol) in ethanol (170 ml) was refluxed for 5 hours, then 2-bromopropane (8 ml, 84 mmol) and 1N NaOH (168 ml, 168 mmol) were added and the mixture was refluxed for 5 hours. Ethanol was removed and the aqueous solution was treated with 6N hydrochloric acid to pH=7. Unreacted starting material was recovered by filtration and the solvent was removed under reduced pressure. The crude was dissolved in ethanol, the inorganics salts were filtered off and the organic solution was evaporated under reduced pressure. This procedure was repeated three times yielding 8.1 g (yield 87%) of pure N-isopropyl-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid which was used for the next step without further purification.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
168 mmol
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
168 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH:3]([C:11]([OH:13])=[O:12])[NH:2]1.Br[CH:15]([CH3:17])[CH3:16].[OH-].[Na+]>C(O)C>[CH:15]([N:2]1[CH:3]([C:11]([OH:13])=[O:12])[CH2:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH2:1]1)([CH3:17])[CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C1NC(CC2=CC=CC=C12)C(=O)O
Name
Quantity
8 mL
Type
reactant
Smiles
BrC(C)C
Name
Quantity
168 mmol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
BrC(C)C
Name
Quantity
168 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Ethanol was removed
ADDITION
Type
ADDITION
Details
the aqueous solution was treated with 6N hydrochloric acid to pH=7
FILTRATION
Type
FILTRATION
Details
was recovered by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude was dissolved in ethanol
FILTRATION
Type
FILTRATION
Details
the inorganics salts were filtered off
CUSTOM
Type
CUSTOM
Details
the organic solution was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1CC2=CC=CC=C2CC1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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